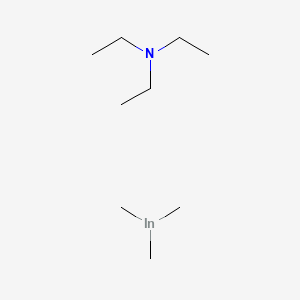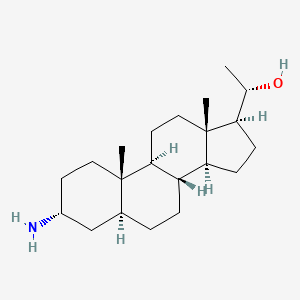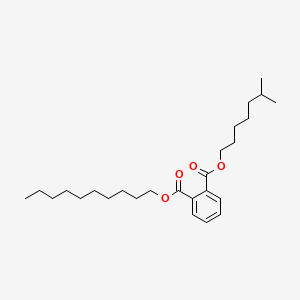
Trimethyl(triethylamine)indium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(triethylamine)indium is an organoindium compound with the chemical formula In(CH₃)₃. It is a colorless, pyrophoric solid that is used in various chemical processes and applications. This compound is known for its unique properties and reactivity, making it a valuable material in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(triethylamine)indium is typically prepared by the reaction of indium trichloride with methyl lithium in the presence of ether solvents. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This method involves the use of inert gases to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
For large-scale industrial production, a method involving indium-magnesium alloy materials is used. The alloy is placed in a reaction kettle filled with inert gases, and alkyl halide is added step by step while stirring in the presence of ether solvents. The solvents are vaporized after the reaction is complete, and the compound is obtained under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(triethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form indium oxides.
Reduction: Can be reduced to elemental indium under certain conditions.
Substitution: Reacts with halides and other nucleophiles to form substituted indium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halides, and nucleophiles. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure high yields.
Major Products
The major products formed from these reactions include indium oxides, elemental indium, and various substituted indium compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl(triethylamine)indium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoindium compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Used in the production of semiconductors, optoelectronic devices, and thin-film transistors
Mécanisme D'action
The mechanism of action of trimethyl(triethylamine)indium involves the breakage of In–CH₃ bonds to form methylindium and ethane. This process can lead to the formation of various intermediate species, which can further react to form the final products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trimethyl(triethylamine)indium include:
Trimethylaluminium: An organoaluminium compound with similar reactivity and applications.
Trimethylgallium: An organogallium compound used in similar industrial and research applications.
Trimethylthallium: An organothallium compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to form stable complexes with various ligands and its use in a wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
87224-90-6 |
|---|---|
Formule moléculaire |
C9H24InN |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
Clé InChI |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)


![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
